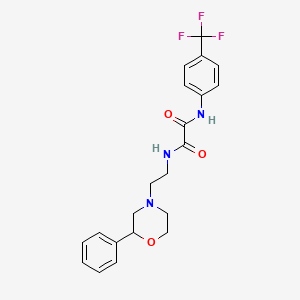

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H22F3N3O3 and its molecular weight is 421.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been found to act as agonists for peroxisome proliferator-activated receptors . These receptors play a crucial role in the regulation of central inflammation .

Mode of Action

It’s worth noting that compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can increase stability and lipophilicity in addition to its high electronegativity .

Biochemical Pathways

Compounds with a phenylmorpholine structure often act as releasers of monoamine neurotransmitters, leading to stimulant effects .

Pharmacokinetics

The trifluoromethyl group often confers increased stability and lipophilicity, which could potentially impact the compound’s bioavailability .

Result of Action

Similar compounds have been used to control brain inflammation processes .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable and environmentally benign .

生物活性

N1-(2-(2-phenylmorpholino)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has been explored for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Morpholino Group : This moiety is known for enhancing lipophilicity and bioavailability.

- Trifluoromethyl Group : This group is often associated with increased metabolic stability and improved pharmacological properties.

The compound has a molecular formula of C20H22F3N3O2 and a molecular weight of approximately 403.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that this compound may act as an inhibitor of certain enzymes or receptors involved in various biochemical pathways. For instance, compounds with similar structures have shown activity as histone deacetylase inhibitors (HDACi), which are crucial in regulating gene expression and have implications in cancer therapy .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of oxalamide derivatives, including this compound. A related compound demonstrated significant inhibition of class IIa HDACs, showcasing nanomolar potency and selectivity over other HDAC classes . This selectivity is critical as it minimizes off-target effects often seen with broader-spectrum HDAC inhibitors.

Case Studies

-

In Vitro Studies : A study involving a series of oxalamide derivatives assessed their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting effective anticancer properties .

Compound Cell Line IC50 (µM) 1 A549 9.4 2 HeLa 12.5 3 MCF-7 8.7 - Synergistic Effects : In combination therapies, derivatives of this compound have shown enhanced efficacy when used alongside established chemotherapeutics like bortezomib, leading to increased apoptosis in cancer cells .

The synthesis of this compound typically involves several steps:

- Formation of Oxalamide : The initial step involves reacting an appropriate amine with oxalyl chloride to create the oxalamide functional group.

- Final Coupling Reaction : The morpholino group is introduced through a coupling reaction under controlled conditions to yield the final product.

特性

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O3/c22-21(23,24)16-6-8-17(9-7-16)26-20(29)19(28)25-10-11-27-12-13-30-18(14-27)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRFKBWCBWIMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。